molecular formula C11H8ClF2N3O2 B12924061 5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one CAS No. 62270-15-9

5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one

Cat. No.: B12924061
CAS No.: 62270-15-9
M. Wt: 287.65 g/mol
InChI Key: OQDHYIWJPYRKQS-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of a chlorine atom.

    Cyclization: Formation of the pyridazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify functional groups, such as converting nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors and modulating signal transduction pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one: Lacks the amino group.

    5-Amino-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one: Lacks the chlorine atom.

Uniqueness

The presence of both the amino and chloro groups, along with the difluoromethoxyphenyl moiety, makes 5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one unique. These functional groups contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

62270-15-9

Molecular Formula

C11H8ClF2N3O2

Molecular Weight

287.65 g/mol

IUPAC Name

5-amino-4-chloro-2-[3-(difluoromethoxy)phenyl]pyridazin-3-one

InChI

InChI=1S/C11H8ClF2N3O2/c12-9-8(15)5-16-17(10(9)18)6-2-1-3-7(4-6)19-11(13)14/h1-5,11H,15H2

InChI Key

OQDHYIWJPYRKQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)N2C(=O)C(=C(C=N2)N)Cl

Origin of Product

United States

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